Trimethylphenylammonium hydroxide

Catalog No.
S577064
CAS No.
1899-02-1
M.F
C9H15NO
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphenylammonium hydroxide

CAS Number

1899-02-1

Product Name

Trimethylphenylammonium hydroxide

IUPAC Name

trimethyl(phenyl)azanium hydroxide

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C9H14N.H2O/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H2/q+1;/p-1

InChI Key

HADKRTWCOYPCPH-UHFFFAOYSA-M

SMILES

Array

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[OH-]

The exact mass of the compound Phenyltrimethylammonium hydroxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylphenylammonium hydroxide (CAS 1899-02-1) is a quaternary ammonium hydroxide functioning as a strong, non-metallic organic base. Its distinct structure, featuring a phenyl group attached to the quaternary nitrogen, differentiates it from common tetraalkylammonium hydroxides like tetramethylammonium hydroxide (TMAH). This structural feature imparts specific properties relevant to its primary applications as a base catalyst, a reagent in analytical pyrolysis, and as a structure-directing agent (SDA) in the synthesis of microporous materials. [REFS-1, REFS-2]

Direct substitution of Trimethylphenylammonium hydroxide with seemingly similar compounds is often unviable and can lead to process failure. Replacing the hydroxide anion with a halide (e.g., chloride or bromide) eliminates its function as a strong base, rendering it unsuitable for base-catalyzed reactions. Furthermore, substituting the phenyltrimethylammonium cation with a simpler tetraalkylammonium cation, such as tetramethylammonium, fundamentally alters the compound's thermal stability, degradation pathways, and steric profile. [1] These differences are critical in applications like materials synthesis, where the cation's specific size and shape act as a non-interchangeable template, and in high-temperature processes where stability dictates product integrity and yield.

Reduced Substrate Degradation in High-Temperature Analytical Procedures

In a comparative study of methylation/pyrolysis reagents for gas chromatography, Trimethylphenylammonium hydroxide (referred to as trimethylanilinium hydroxide) demonstrated significantly better performance in preserving the integrity of a model compound compared to the most common in-class substitute, Tetramethylammonium hydroxide (TMAH). The study explicitly concludes that "Tetramethylammonium hydroxide causes much more degradation than trimethylanilinium hydroxide under comparable conditions." [1]

Evidence DimensionSubstrate Degradation during Pyrolysis-GC
Target Compound DataLower degradation, yielding identifiable major products from 1,3-dimethylphenobarbital.
Comparator Or BaselineTetramethylammonium hydroxide (TMAH) caused "much more degradation" of the same substrate.
Quantified DifferenceQualitatively assessed as a significant reduction in degradation, sufficient to alter product identification.
ConditionsInjection of a methanol solution of the reagent and substrate into a gas chromatograph at high temperature.

For applications requiring thermal processing or analysis, selecting this compound over TMAH can directly improve the accuracy, reproducibility, and integrity of the final product or analytical result.

High Specificity as a Structure-Directing Agent in Zeolite Synthesis

The synthesis of specific zeolite frameworks is critically dependent on the precise geometry and charge distribution of the organic structure-directing agent (SDA). Different SDAs selectively template the formation of distinct zeolite topologies. For example, tetraethylammonium hydroxide (TEAOH) is a well-established SDA for synthesizing ZSM-12 zeolite. [1] The unique steric and electronic profile of the Trimethylphenylammonium cation is therefore employed to target specific crystalline frameworks that are not accessible using more common, smaller tetraalkylammonium hydroxides like TMAH or TEAOH.

Evidence DimensionZeolite Framework Selectivity
Target Compound DataThe specific size and shape of the phenyltrimethylammonium cation directs the crystallization of particular, targeted zeolite phases.
Comparator Or BaselineCommon SDAs like Tetraethylammonium hydroxide (TEAOH) direct the formation of different frameworks, such as ZSM-12. [<a href="https://doi.org/10.1016/S0167-2991(01)81643-6" target="_blank">1</a>]
Quantified DifferenceThe outcome is the formation of a different crystalline material, a qualitative but absolute distinction.
ConditionsHydrothermal synthesis of aluminosilicate gels.

For synthesizing specialized microporous materials, this compound is procured not as a generic base but as a specific molecular template required to achieve the target product structure.

Enhanced Organophilicity for Phase-Transfer Catalysis Applications

In phase-transfer catalysis (PTC), the catalyst's function is to transport an aqueous reactant into an organic phase. The efficiency of this process is heavily influenced by the organophilicity (lipophilicity) of the catalyst's cation. More organophilic quaternary ammonium cations are often preferred for certain reaction classes, such as dehydrohalogenations. [1] The presence of the aromatic phenyl group gives the Trimethylphenylammonium cation significantly greater organophilicity compared to the tetramethylammonium cation, making it a more suitable choice for PTC reactions where partitioning into the organic phase is a rate-limiting factor.

Evidence DimensionCation Organophilicity
Target Compound DataPossesses a lipophilic phenyl group, increasing its solubility and partitioning into organic solvents.
Comparator Or BaselineTetramethylammonium hydroxide (TMAH) contains only small, less organophilic methyl groups.
Quantified DifferenceStructural difference leads to a significant, albeit system-dependent, increase in the catalyst's organic-phase solubility.
ConditionsBiphasic (aqueous-organic) reaction systems typical of phase-transfer catalysis.

For optimizing a phase-transfer catalyzed reaction, selecting this compound over less organophilic analogs like TMAH can improve reaction rates and overall process efficiency.

High-Temperature Base-Catalyzed Reactions with Thermally Sensitive Substrates

When a strong, soluble, metal-free base is required for reactions conducted at elevated temperatures, particularly with substrates prone to degradation, this compound is selected over TMAH to minimize unwanted side reactions and improve product integrity. [1]

Template for the Synthesis of Specific Microporous Crystalline Materials

In materials science research and production, this compound is procured specifically to act as a structure-directing agent to synthesize targeted zeolite frameworks or other molecular sieves that cannot be formed using common tetraalkylammonium hydroxide templates. [2]

Phase-Transfer Catalyst in Systems Requiring High Organophilicity

For organic synthesis in two-phase systems where the transfer of the hydroxide ion into the organic phase is critical, the enhanced organophilicity of the Trimethylphenylammonium cation makes it a rational choice over less organophilic catalysts like TMAH to potentially increase reaction rates. [3]

Physical Description

20-30% Aqueous solution: Clear colorless liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

153.115364102 Da

Monoisotopic Mass

153.115364102 Da

Heavy Atom Count

11

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Corrosive

Other CAS

1899-02-1

Wikipedia

Trimethylphenylammonium hydroxide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, hydroxide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types